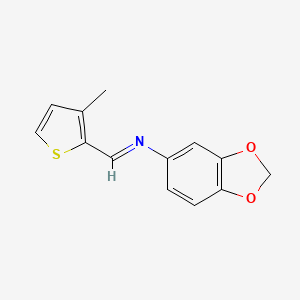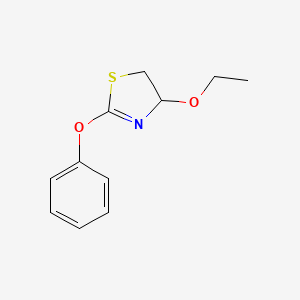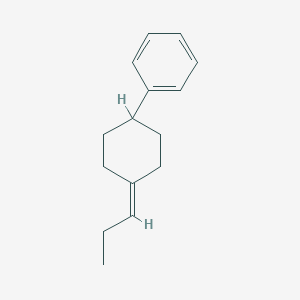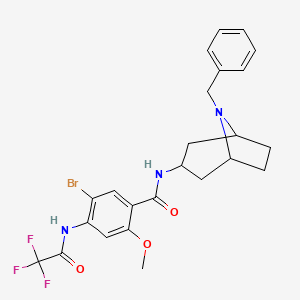
Benzamide, 5-bromo-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-4-((trifluoroacetyl)amino)-, exo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzamide, 5-bromo-2-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-4-((trifluoroacetyl)amino)-, exo-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a unique combination of functional groups, including a bromine atom, a methoxy group, and a trifluoroacetyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the bromine atom can be achieved through bromination reactions, while the methoxy group can be introduced via methylation. The azabicyclo[3.2.1]octane moiety is often synthesized separately and then coupled with the benzamide core. The trifluoroacetyl group is usually introduced in the final steps through acylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium azide (NaN3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated benzamide, while reduction of the bromine atom would yield a hydrogenated benzamide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzamide derivatives.
Medicine: Its unique structure suggests potential pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. The presence of the azabicyclo[3.2.1]octane moiety suggests potential interactions with neurotransmitter receptors, while the trifluoroacetyl group may enhance its binding affinity to certain enzymes or proteins. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, known for its use in pharmaceuticals.
5-Bromo-2-methoxybenzamide: A simpler analog with similar functional groups.
N-(Phenylmethyl)-8-azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroacetyl group, in particular, may enhance its stability and binding affinity, making it a valuable compound for research and development.
Properties
CAS No. |
76352-06-2 |
|---|---|
Molecular Formula |
C24H25BrF3N3O3 |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-bromo-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C24H25BrF3N3O3/c1-34-21-12-20(30-23(33)24(26,27)28)19(25)11-18(21)22(32)29-15-9-16-7-8-17(10-15)31(16)13-14-5-3-2-4-6-14/h2-6,11-12,15-17H,7-10,13H2,1H3,(H,29,32)(H,30,33) |
InChI Key |
JCHMDCXVBBMOAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)Br)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


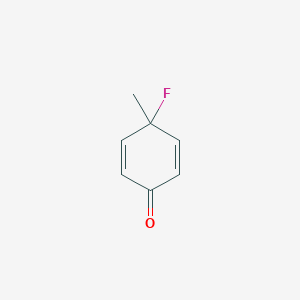
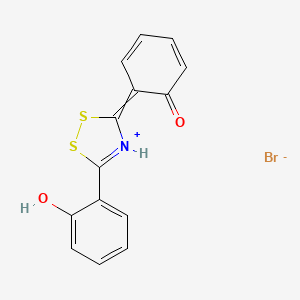
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
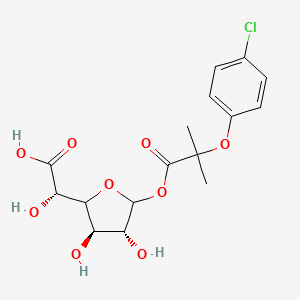
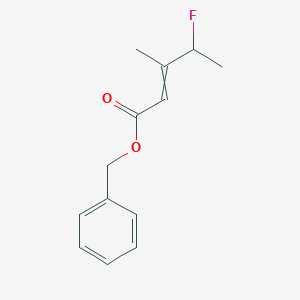

![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)

